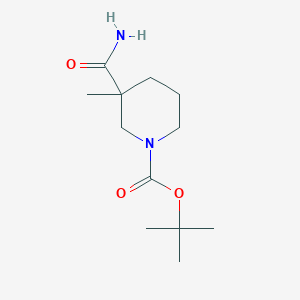
4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol is an organic compound with the molecular formula C16H14FNO It is a derivative of naphthalene and pyrrole, featuring a fluorine atom at the 4-position of the naphthalene ring and a methanol group attached to the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoronaphthalene and 1-methyl-2-pyrrolecarboxaldehyde.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 4-fluoronaphthalene with magnesium in anhydrous ether. This reaction forms 4-fluoronaphthylmagnesium bromide.
Addition Reaction: The Grignard reagent is then reacted with 1-methyl-2-pyrrolecarboxaldehyde to form the desired product, this compound, under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activities, as it can reach intracellular targets and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)ketone
- 4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)amine
- 4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)ether
Uniqueness
4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol is unique due to its specific combination of a fluorinated naphthalene ring and a pyrrole ring with a methanol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H14FNO |
|---|---|
Peso molecular |
255.29 g/mol |
Nombre IUPAC |
(4-fluoronaphthalen-1-yl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C16H14FNO/c1-18-10-4-7-15(18)16(19)13-8-9-14(17)12-6-3-2-5-11(12)13/h2-10,16,19H,1H3 |
Clave InChI |
CVPWIXHTLCFFEO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C(C2=CC=C(C3=CC=CC=C32)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Methoxymethyl)oxan-3-yl]methanol](/img/structure/B13909713.png)



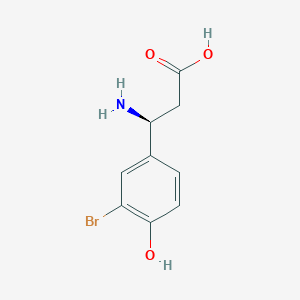
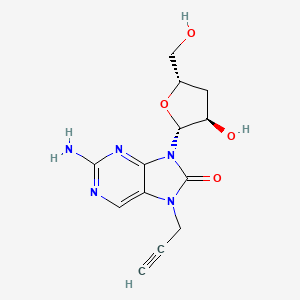
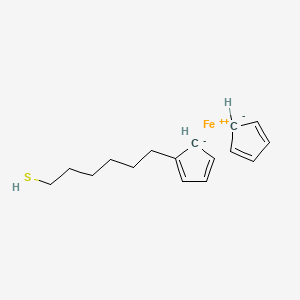
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B13909756.png)
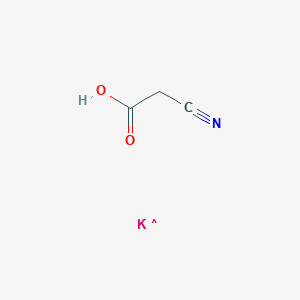
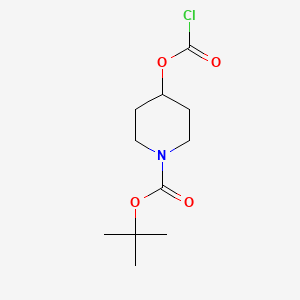
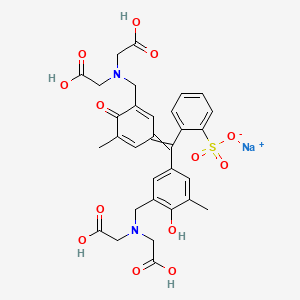
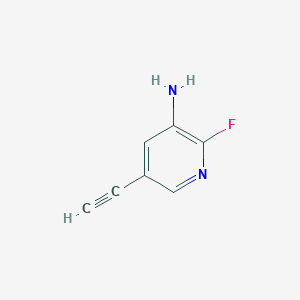
![Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B13909781.png)
